Chaetoglobosin A

概要

説明

Chaetoglobosin A is a secondary metabolite produced by fungi, particularly those belonging to the genera Chaetomium, Penicillium, and Calonectria . It is a member of the cytochalasan family of natural products, known for its complex structure and diverse biological activities, including anticancer, antimicrobial, and cytotoxic effects .

準備方法

Synthetic Routes and Reaction Conditions: Chaetoglobosin A is biosynthesized through a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway . The biosynthesis involves multiple oxidation steps, including the formation of intermediates such as prochaetoglobosin I, prochaetoglobosin IV, and cytoglobosin D . The final product, this compound, is formed through a series of redox reactions catalyzed by specific enzymes .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of fungal strains known to produce this compound. For instance, Chaetomium globosum is often used for large-scale production . The fermentation process is optimized to enhance the yield of this compound, and the compound is extracted and purified using techniques such as high-performance liquid chromatography (HPLC) .

化学反応の分析

Types of Reactions: Chaetoglobosin A undergoes various chemical reactions, including oxidation, reduction, and substitution . The oxidation steps are particularly crucial in its biosynthesis, involving enzymes such as FAD-dependent monooxygenase and cytochrome P450 oxygenases .

Common Reagents and Conditions: The biosynthesis of this compound involves reagents such as acetyl-coenzyme A (CoA) and malonyl-CoA as precursors . The reactions are typically carried out under controlled conditions to ensure the proper formation of intermediates and the final product .

Major Products Formed: The major products formed during the biosynthesis of this compound include prochaetoglobosin I, prochaetoglobosin IV, cytoglobosin D, and chaetoglobosin J . These intermediates undergo further oxidation to form the final product, this compound .

科学的研究の応用

Antitumor Activity

Chaetoglobosin A exhibits potent antitumor properties across various cancer cell lines. Research indicates that it can inhibit the growth of several tumor types, including:

- Cell Lines Tested :

- HL60 (human leukemia)

- A549 (lung cancer)

- MCF-7 (breast cancer)

- SMMC7721 (hepatocellular carcinoma)

Mechanism of Action : The antitumor activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation. For instance, this compound demonstrated an IC50 value of 0.15 μg/mL against KB3.1 cells and 0.42 μg/mL against PC-3 cells, indicating strong cytotoxic effects .

Antifungal Properties

This compound also shows significant antifungal activity, making it a candidate for biopesticide development:

- Target Fungi :

- Rhizoctonia solani

- Botrytis cinerea

- Sclerotinia sclerotiorum

Efficacy : The compound has been reported to have an IC50 value of 3.88 μg/mL against Rhizoctonia solani, suggesting its potential as an effective agricultural fungicide . Additionally, other chaetoglobosins have shown comparable or enhanced antifungal activity against plant pathogens .

Antibacterial Activity

The antibacterial properties of this compound have been explored due to the increasing concern over antibiotic resistance:

- Activity Spectrum : It has shown effectiveness against various agricultural pathogens, which could lead to its use as a natural pesticide .

Phytotoxic Effects

While this compound is beneficial in controlling pathogens, it also exhibits phytotoxicity:

- Impact on Plants : The compound has been shown to affect seed germination and plant growth adversely. For example, it demonstrated phytotoxic effects on alfalfa seedlings .

Data Summary Table

| Application | Activity Type | Target Organisms | IC50 Values |

|---|---|---|---|

| Antitumor | Cytotoxic | HL60, A549, MCF-7 | 0.15 - 0.42 μg/mL |

| Antifungal | Fungicidal | Rhizoctonia solani | 3.88 μg/mL |

| Antibacterial | Bactericidal | Various agricultural germs | Not specified |

| Phytotoxic | Growth inhibition | Alfalfa seedlings | Not specified |

Case Studies

- Production Optimization : Recent studies have developed new production processes for this compound using cornstalks as a substrate, achieving a yield of 19.17%. This innovation highlights the feasibility of economically producing this compound for agricultural applications .

- Synergistic Effects in Antifungal Treatment : this compound has been found to enhance the efficacy of conventional antifungals like amphotericin B against C. neoformans, suggesting its potential as an adjuvant therapy in fungal infections .

作用機序

Chaetoglobosin A exerts its effects by targeting the cytoskeleton of cells, particularly filamentous actin . This interaction disrupts cell morphology, induces cell-cycle arrest, and inhibits cell migration . In cancer cells, this compound induces apoptosis through oxidative stress and the activation of the MAPK and PI3K-AKT-mTOR pathways . These pathways play crucial roles in cell survival, proliferation, and apoptosis .

類似化合物との比較

- Chaetoglobosin B

- Chaetoglobosin C

- Aspochalasin

- Cytoglobosin D

- Prochaetoglobosin I

Chaetoglobosin A stands out due to its potent anticancer and antimicrobial properties, making it a valuable compound for further research and potential therapeutic applications .

特性

CAS番号 |

50335-03-0 |

|---|---|

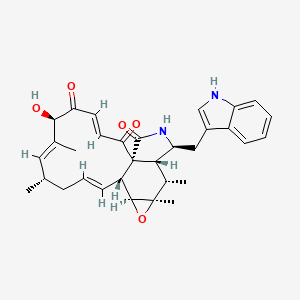

分子式 |

C32H36N2O5 |

分子量 |

528.6 g/mol |

IUPAC名 |

(1R,3E,6R,7E,11E,13R,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione |

InChI |

InChI=1S/C32H36N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-14,16-17,19,22,24,27-29,33,37H,8,15H2,1-4H3,(H,34,38)/b10-7+,13-12+,18-14+/t17?,19-,22-,24-,27-,28+,29-,31+,32+/m0/s1 |

InChIキー |

OUMWCYMRLMEZJH-ZDSWJECVSA-N |

SMILES |

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C |

異性体SMILES |

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C/CC(/C=C(/[C@H](C(=O)/C=C/C3=O)O)\C)C)[C@H]4[C@@]1(O4)C)CC5=CNC6=CC=CC=C65 |

正規SMILES |

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C |

外観 |

YellowPowder |

ピクトグラム |

Irritant |

同義語 |

chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Chaetoglobosin A (ChA) binds to actin filaments, specifically at the barbed end, inhibiting both polymerization and depolymerization. [] This interaction disrupts the cytoskeleton, leading to a variety of downstream effects, including:

- Inhibition of cell division and motility []

- Induction of multinucleation []

- Alteration of cell morphology []

- Induction of apoptosis []

ANone: this compound is a complex macrocyclic alkaloid with the following characteristics:

- Molecular Formula: C32H36N2O5 []

- Molecular Weight: 532.64 g/mol []

- Spectroscopic Data: Detailed 1H and 13C NMR, IR, and mass spectrometry data have been reported. [, , , ] Key structural features include a cytochalasan skeleton with a macrocyclic ring, an indole group, and multiple chiral centers. [, , , ]

A: this compound biosynthesis involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. [, , ] Key building blocks include:

- Nine units of acetate/malonate [, ]

- Three C1 units derived from methionine [, ]

- One unit of tryptophan [, ]

ANone: this compound exhibits a wide range of biological activities, including:

- Antifungal activity: ChA inhibits the growth of various fungi, including plant pathogens like Cytospora mali and Rhizoctonia solani. [, ]

- Phytotoxic activity: It can inhibit plant growth, exemplified by its effect on radish seedlings. []

- Cytotoxic activity: ChA displays cytotoxicity against various human cancer cell lines. [, , , ]

- Insecticidal activity: Studies have shown toxicity towards insects like Helicoverpa zea. []

- Nematicidal activity: ChA exhibits nematicidal activity against root-knot nematodes (Meloidogyne incognita). []

ANone: The structure of this compound significantly influences its activity. For example:

- Cytotoxicity: An epoxide ring between C-6 and C-7 or a double bond at C-6(12) in the chaetoglobosin structure appears to enhance cytotoxicity. []

- Phytotoxicity: Modifications to the macrocycle, particularly the presence of an epoxide ring, seem to be important for phytotoxic activity. []

- IgE-mediated serotonin release: Different structural modifications within the cytochalasin and chaetoglobosin classes can either enhance, inhibit, or have no effect on IgE-mediated serotonin release from rat basophilic leukemia cells. []

A: While specific formulation strategies haven't been extensively discussed in the provided research, this compound production and extraction have been optimized. Studies have explored various fermentation conditions and extraction solvents to improve the yield and purity of ChA. [, , ]

ANone: Various analytical techniques are employed for ChA analysis:

- High-Performance Liquid Chromatography (HPLC): This is a primary method for separating, identifying, and quantifying ChA in various matrices. [, , , ]

- Thin-Layer Chromatography (TLC): TLC is a simpler technique utilized for preliminary identification and separation of ChA. [, ]

- Mass Spectrometry (MS): MS techniques, including ESI-QTOF-MS/MS, are crucial for determining molecular weight, fragmentation patterns, and structural characterization. [, , , ]

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy provides detailed structural information about ChA, including the connectivity and stereochemistry of atoms. [, , , , , ]

ANone: this compound exhibits toxicity in various models:

- Acute Toxicity: In mice, the LD50 of this compound administered subcutaneously ranges from 6.5 mg/kg to 17.8 mg/kg. []

- Organ Toxicity: Subcutaneous injection of ChA in mice has been linked to necrosis of the thymus and spleen and degeneration of spermatocytes in the testicles. []

ANone: Research on this compound and related compounds has spanned several decades, with key milestones including:

- Early Isolation and Characterization: this compound was first isolated and characterized from Chaetomium globosum in the 1970s. []

- Structure Elucidation: The complete structure of ChA, including its stereochemistry, was elucidated using NMR and X-ray crystallography. []

- Biosynthetic Studies: Research has identified the key enzymes and intermediates involved in the biosynthesis of ChA. [, , ]

- Discovery of Novel Analogs: Numerous Chaetoglobosin analogs with diverse structures and biological activities have been discovered from various fungal sources. [, , , , ]

ANone: Given its diverse biological activities, this compound holds potential applications in several fields:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。